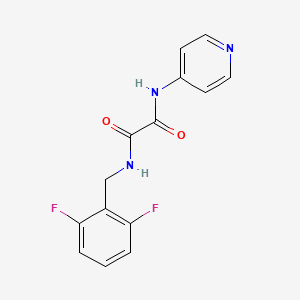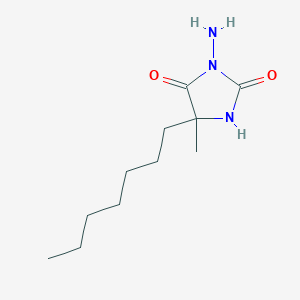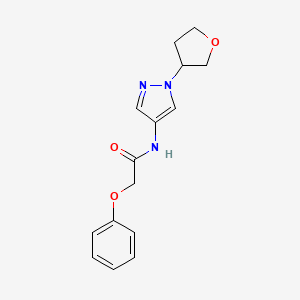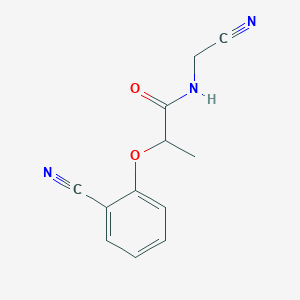
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is found in high levels in activated microglia, astrocytes, and other immune cells in the brain. DPA-714 has been extensively studied for its potential use in imaging and treating various neurological disorders.
科学的研究の応用
Synthesis and Molecular Structure
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide has been the subject of various research studies focusing on its synthesis, molecular structure, and potential applications in scientific research. One study described the synthesis and performance of a biomimetic indicator for alkylating agents, showcasing the chemical's utility in detecting hazardous substances. This research highlighted the design and synthesis of this compound derivatives to address issues such as low water solubility and lack of reactive oxygen sites compared to DNA, making these derivatives superior in the colorimetric assay of alkylating anticancer drugs and enabling their integration into solid-state sensors for real-time detection without the need for solvents or additional reagents (Provencher & Love, 2015).
Coordination Chemistry and Supramolecular Structures
Research in coordination chemistry has led to the development of novel complexes involving this compound. A study by Maass et al. (2016) synthesized trimeric and hexameric vanadium complexes with this compound, revealing insights into their molecular structures through spectroscopic methods and X-ray diffraction. These complexes illustrate the compound's role in forming quasi-isosceles triangular arrangements and highlight its potential in materials science and catalysis (Maass, Chen, Zeller, & Luck, 2016).
Supramolecular Architecture
The compound has been utilized in the formation of supramolecular architectures. Qin et al. (2010) described the crystal structure of a compound featuring N1,N2-di(pyridinium-4-yl)oxalamide cations hydrogen-bonded to polyoxometalate anions, forming a three-dimensional supramolecular architecture. This study underscores the compound's ability to participate in hydrogen bonding and construct elaborate molecular assemblies (Qin, Dong, Li, & Gong, 2010).
Catalytic Applications
This compound derivatives have also been investigated for their catalytic properties. Bhunia et al. (2022) found N,N'-Bis(pyridin-2-ylmethyl)oxalamide to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature, demonstrating the compound's relevance in facilitating selective and efficient chemical transformations (Bhunia, De, & Ma, 2022).
作用機序
Target of Action
Similar compounds have been shown to inhibitBub1 , a kinase involved in cell cycle regulation .
Biochemical Pathways
Given its potential role as a bub1 inhibitor, it may affect cell cycle regulation and other related pathways .
Result of Action
If it acts as a bub1 inhibitor, it could potentially disrupt cell cycle regulation and have effects on cell proliferation .
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-11-2-1-3-12(16)10(11)8-18-13(20)14(21)19-9-4-6-17-7-5-9/h1-7H,8H2,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQSYJZPIZUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)



![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)


![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)
